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Cat. No.: B083287 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

6-Chloro-1-hexyne (CAS No. 10297-06-0). The intended audience for this document includes

researchers, scientists, and professionals in the field of drug development and organic

chemistry. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.

Introduction
6-Chloro-1-hexyne is a bifunctional organic molecule containing both a terminal alkyne and a

primary alkyl chloride. These functional groups make it a valuable building block in organic

synthesis, particularly in the construction of more complex molecular architectures through

reactions such as Sonogashira coupling, click chemistry, and various nucleophilic substitution

reactions. Accurate spectral characterization is crucial for verifying the identity and purity of this

reagent in such applications. This document serves as a centralized resource for its key

spectral features.

Data Presentation
The following sections summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The spectra for 6-Chloro-1-hexyne were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms in the molecule.

Chemical Shift (ppm) Assignment (Proton) Multiplicity

3.57 H-6 Triplet

2.24 H-3 Triplet

1.98 H-1 Triplet

1.91 H-5 Quintet

1.68 H-4 Quintet

¹³C NMR Data (Predicted)

Due to the unavailability of experimental data, the following ¹³C NMR chemical shifts were

predicted using a validated computational model. This provides an expected reference for the

carbon signals.

Predicted Chemical Shift (ppm) Assignment (Carbon)

82.9 C-2

69.1 C-1

44.3 C-6

30.9 C-5

25.3 C-4

17.8 C-3
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure. The data

presented here corresponds to electron ionization (EI) mass spectrometry.

Key Mass Spectrometry Data[1]

m/z Relative Intensity (%) Proposed Fragment

116 Low [M]⁺ (Molecular Ion, C₆H₉³⁵Cl)

118 Low
[M+2]⁺ (Isotope Peak,

C₆H₉³⁷Cl)

81 High [M - Cl]⁺

79 High [C₆H₇]⁺

77 Moderate [C₆H₅]⁺

53 Moderate [C₄H₅]⁺

41 High [C₃H₅]⁺

39 High [C₃H₃]⁺

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic

vibrational frequencies.

Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3300 ≡C-H Stretch (strong, sharp)

~2940 C-H Stretch (sp³ C-H)

~2120 C≡C Stretch (weak to medium)

~1430 -CH₂- Bend (scissoring)

~650-800 C-Cl Stretch

Experimental Protocols
The following are generalized yet detailed protocols representative of the methods used to

acquire the spectral data for a liquid sample like 6-Chloro-1-hexyne.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Approximately 10-20 mg of 6-Chloro-1-hexyne is dissolved in ~0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a

relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are

acquired and averaged.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency (~100 MHz). A

proton-decoupled experiment (e.g., zgpg30) is performed to obtain singlets for all carbon

signals. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2

seconds, and an acquisition time of 1 second. Due to the lower natural abundance of ¹³C,

several hundred to a few thousand scans are typically acquired.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied. The chemical shifts are referenced to

the TMS signal at 0.00 ppm.
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Mass Spectrometry (GC-MS)
Sample Preparation: The neat liquid sample of 6-Chloro-1-hexyne is diluted in a volatile

solvent like dichloromethane to a concentration of approximately 100 µg/mL.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source is used.

Gas Chromatography: A 1 µL aliquot of the prepared sample is injected into the GC. A non-

polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is

programmed to start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.

Mass Spectrometry: The EI source is operated at 70 eV. The mass analyzer is set to scan a

mass range of m/z 35-300. The source temperature is maintained at 230°C and the

quadrupole at 150°C.

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum

corresponding to the chromatographic peak of 6-Chloro-1-hexyne are analyzed.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of neat 6-Chloro-1-hexyne liquid is placed on the surface

of one sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is

carefully placed on top to create a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first collected.

The prepared salt plates are then placed in the sample holder. The sample spectrum is

typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Visualization of Spectral Data Relationships
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The following diagrams, generated using Graphviz, illustrate the logical relationships and

interpretations of the spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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